

Commercial Availability and Application of 1-Bromotridecane-d4: A Technical Guide

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Compound of Interest

Compound Name: **1-Bromotridecane-d4**

Cat. No.: **B1284234**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Bromotridecane-d4**, a deuterated long-chain alkyl bromide. The guide covers its commercial availability, key physicochemical properties, and a detailed experimental protocol for its application as an internal standard in quantitative gas chromatography-mass spectrometry (GC-MS) analysis. This document is intended to be a valuable resource for researchers in various fields, including drug development, environmental analysis, and lipidomics, who require accurate quantification of long-chain aliphatic compounds.

Commercial Availability and Key Suppliers

1-Bromotridecane-d4 is a specialty chemical available from a limited number of suppliers that focus on stable isotope-labeled compounds. The most common commercially available form is 1-Bromotridecane-1,1,2,2-d4. Key suppliers for this compound include:

- CDN Isotopes: A well-established supplier of deuterated compounds, offering 1-Bromotridecane-1,1,2,2-d4 in various quantities.[\[1\]](#)
- Sigma-Aldrich (Merck): A major global supplier of chemicals and laboratory equipment, listing 1-Bromotridecane-1,1,2,2-d4 in their catalog.[\[2\]](#)

It is recommended to contact these suppliers directly for the most up-to-date information on availability, pricing, and purity specifications.

Physicochemical and Isotopic Properties

A summary of the key quantitative data for **1-Bromotridecane-d4** is presented in Table 1. This information is crucial for method development and data interpretation in quantitative analytical studies.

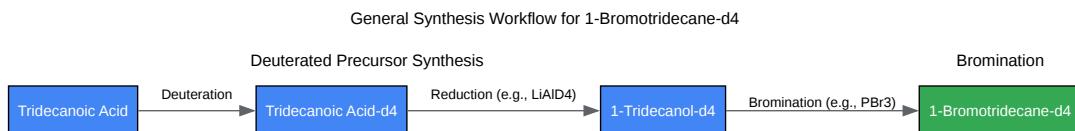
Table 1: Physicochemical and Isotopic Properties of 1-Bromotridecane-1,1,2,2-d4

Property	Value	Reference
Chemical Formula	$\text{CH}_3(\text{CH}_2)_{10}\text{CD}_2\text{CD}_2\text{Br}$	[2]
Molecular Weight	267.28 g/mol	[2]
CAS Number	284474-45-9	[2]
Isotopic Purity	≥98 atom % D	[2]
Mass Shift (M+)	+4	[2]
Melting Point	4-7 °C (lit.)	[2]
Boiling Point	148-150 °C / 10 mmHg (lit.)	[2]
Density	1.046 g/mL at 25 °C	[2]
Refractive Index	n_{20}/D 1.459 (lit.)	[2]

Synthesis of Deuterated Long-Chain Alkyl Bromides

While specific synthesis details for **1-Bromotridecane-d4** are not readily available in the public domain, a general synthetic approach for deuterated alkyl bromides involves the bromination of the corresponding deuterated alcohol. This can be achieved using reagents like phosphorus tribromide (PBr_3) or hydrobromic acid (HBr). The deuterated alcohol precursor would need to be synthesized first, for instance, through the reduction of a deuterated carboxylic acid or ester using a deuterium source like lithium aluminum deuteride (LiAlD_4).

A logical workflow for a potential synthesis is depicted in the following diagram:



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Caption: General synthetic pathway for **1-Bromotridecane-d4**.

Experimental Protocol: Quantification of Long-Chain Fatty Acids using **1-Bromotridecane-d4** as an Internal Standard by GC-MS

The following is a detailed protocol for the quantification of long-chain fatty acids (LCFAs) in a biological matrix, such as plasma, using **1-Bromotridecane-d4** as an internal standard. This protocol is adapted from established methods for fatty acid analysis.^[2] The principle involves the extraction of total lipids, derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials and Reagents

- **1-Bromotridecane-d4** solution (internal standard), e.g., 10 µg/mL in methanol.
- Fatty acid standards for calibration curve.
- Chloroform, HPLC grade.
- Methanol, HPLC grade.
- Hexane, HPLC grade.

- Boron trifluoride-methanol solution (14% BF_3 in methanol).
- Saturated sodium chloride solution.
- Anhydrous sodium sulfate.
- Sample matrix (e.g., human plasma).

Sample Preparation and Lipid Extraction

- To 100 μL of plasma sample in a glass tube, add 10 μL of the **1-Bromotridecane-d4** internal standard solution.
- Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.
- Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Add 0.5 mL of saturated sodium chloride solution to induce phase separation.
- Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes.
- Carefully transfer the lower organic layer (chloroform) containing the lipids to a new clean glass tube.
- Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

- To the dried lipid extract, add 1 mL of 14% BF_3 in methanol.
- Seal the tube tightly and heat at 100°C for 30 minutes in a heating block.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 1 mL of deionized water.
- Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.

- Carefully collect the upper hexane layer containing the FAMEs and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: DB-23 (60 m x 0.25 mm i.d., 0.25 μ m film thickness) or similar polar capillary column suitable for FAME analysis.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection Volume: 1 μ L in splitless mode.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each target FAME and the m/z for **1-Bromotridecane-d4** (e.g., monitoring its molecular ion or a characteristic fragment).

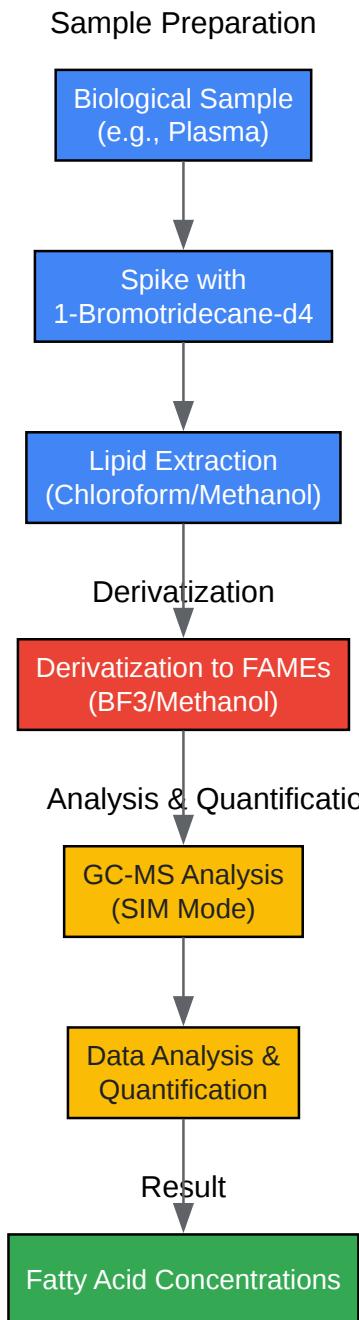
Data Analysis and Quantification

- Prepare a calibration curve by analyzing a series of fatty acid standards of known concentrations, each spiked with the same amount of **1-Bromotridecane-d4** internal standard.

- For each standard and sample, integrate the peak areas of the target FAMEs and the internal standard.
- Calculate the response ratio (analyte peak area / internal standard peak area).
- Plot the response ratio against the concentration of the standards to generate a linear regression calibration curve.
- Determine the concentration of each fatty acid in the unknown samples by interpolating their response ratios from the calibration curve.

The overall experimental workflow is visualized in the following diagram:

GC-MS Quantification Workflow with 1-Bromotridecane-d4

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Caption: Workflow for fatty acid quantification using **1-Bromotridecane-d4**.

Conclusion

1-Bromotridecane-d4 is a commercially available, high-purity deuterated internal standard suitable for the accurate quantification of long-chain aliphatic compounds by GC-MS. Its physicochemical properties are well-characterized, and its application in established analytical workflows, such as the one detailed for fatty acid analysis, can significantly improve the reliability and reproducibility of quantitative data. This technical guide provides a comprehensive resource for researchers looking to incorporate **1-Bromotridecane-d4** into their analytical methodologies.

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References

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- 2. benchchem.com [benchchem.com]
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